n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide
Description
N-[4-(Diphenylmethyl)-2-methylphenyl]acetamide is an acetamide derivative featuring a diphenylmethyl group attached to the para position of a 2-methylphenyl ring. The diphenylmethyl moiety imparts significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
CAS No. |
6296-35-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-benzhydryl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21NO/c1-16-15-20(13-14-21(16)23-17(2)24)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,22H,1-2H3,(H,23,24) |
InChI Key |
JEEWZGGNZPBSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide typically involves the reaction of 4-(Diphenylmethyl)-2-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Analgesic Acetamide Derivatives (Sulfonamide Substitution)
Compounds with sulfonamide substitutions, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), exhibit analgesic activity comparable to paracetamol. In contrast, N-[4-(Diphenylmethyl)-2-methylphenyl]acetamide lacks sulfonamide functionality but possesses a bulky diphenylmethyl group, which may alter receptor selectivity or bioavailability.
Key Data:
| Compound | Substituents | Activity (vs. Paracetamol) | Reference |
|---|---|---|---|
| Compound 35 | Piperazinyl sulfonyl | Superior analgesic | |
| Target compound | Diphenylmethyl, 2-methylphenyl | Not reported | N/A |
Antimicrobial and Antifungal Acetamides
Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) demonstrate potent activity against gram-positive bacteria and fungi. The benzo[d]thiazole and sulfonyl groups contribute to microbial membrane disruption or enzyme inhibition .
Key Data:
| Compound | Microbial Targets | Activity Level | Reference |
|---|---|---|---|
| Compound 47 | Gram-positive bacteria | High | |
| Compound 49 | Fungi | Moderate |
Trichloro-Acetamides and Solid-State Geometry
N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA) and related analogs () highlight the impact of meta-substitution on crystal packing and hydrogen-bonding networks. The target compound’s diphenylmethyl group may stabilize the molecule via π-π stacking, though this could reduce metabolic clearance compared to halogenated derivatives.
Aryl-Substituted Acetamides with Structural Diversity
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide () and N-[diphenylmethyl]-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide () demonstrate structural versatility. The latter combines thiophene and trifluoromethyl groups for enhanced electronic effects and target affinity . The target compound’s simpler diphenylmethyl group may prioritize lipophilicity over electronic modulation, suggesting divergent therapeutic applications.
Structural Comparison:
| Compound | Key Substituents | Potential Applications |
|---|---|---|
| Target compound | Diphenylmethyl, 2-methylphenyl | CNS penetration (speculative) |
| compound | Thiophene, trifluoromethyl, pyrimidine | Enzyme inhibition |
Halogenated Acetamides from Natural Sources
Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide (6) isolated from Agriophyllum squarrosum () exhibit photodegradation resistance due to halogenation. Chlorine atoms enhance oxidative stability and antibacterial potency . The absence of halogens in the target compound may reduce toxicity risks but limit UV stability.
Tables for Quick Reference
Table 1: Substituent Effects on Acetamide Activities
Table 2: Structural vs. Pharmacological Trends
| Feature | Target Compound | Closest Analog (Evidence) |
|---|---|---|
| Lipophilicity | High (diphenylmethyl) | Moderate () |
| Hydrogen-bonding capacity | Low | High () |
| Metabolic stability | Likely high | Variable () |
Biological Activity
N-[4-(Diphenylmethyl)-2-methylphenyl]acetamide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H21NO. Its structure features a central acetamide group linked to a phenyl ring that is further substituted with both diphenylmethyl and 2-methylphenyl groups. This unique combination of substituents is believed to contribute to its biological activity, particularly its analgesic and anti-inflammatory properties.
1. Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. The compound is thought to interact with biological targets involved in pain modulation, although detailed mechanisms remain to be elucidated. Preliminary studies suggest that it may inhibit pathways associated with inflammation and pain response.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may bind to specific receptors or enzymes that play roles in pain signaling pathways. Molecular docking studies could provide further insights into its pharmacodynamics and pharmacokinetics.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Hydroxy-2-methylphenyl)acetamide | Hydroxy group instead of diphenylmethyl | Exhibits different solubility and possibly different bioactivity |
| 2-[(Diphenylmethyl)sulfinyl]acetamide | Contains a sulfinyl group | Potentially greater potency as a DAT inhibitor |
| 4-(Diphenylmethyl)-1-piperazinyl-acetic acid | Piperazine ring instead of acetamide | May have enhanced central nervous system activity |
The structural uniqueness of this compound may confer distinct pharmacological properties compared to these related compounds.
Study on Anticonvulsant Activity
While primarily studied for its analgesic properties, this compound's structural analogs have been evaluated for anticonvulsant activity. For instance, derivatives with similar acetamide structures were tested in animal models for their efficacy against seizures. These studies highlighted the importance of structural modifications in enhancing therapeutic effects, suggesting potential avenues for developing new anticonvulsant agents based on this framework .
Pharmacological Screening
A series of pharmacological screenings have been conducted to assess the biological activity of various acetamide derivatives, including those structurally related to this compound. These screenings often focus on their antibacterial properties, with some derivatives showing moderate efficacy against gram-positive organisms. The presence of specific functional groups was correlated with increased bioactivity .
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